1-Bromo-4-phenylsulfanylbenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Bromo-4-phenylsulfanylbenzene has been reported. For instance, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Scientific Research Applications
Synthesis of Triazines In a study by Ghorbani-Vaghei et al. (2015), N-halosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, were used as catalysts for synthesizing 1,2,4-triazines. This demonstrates the use of brominated compounds in facilitating important chemical reactions under solvent-free conditions, highlighting the potential utility of 1-Bromo-4-phenylsulfanylbenzene in similar contexts (Ghorbani‐Vaghei et al., 2015).
Lithium-Bromine Exchange Reactions Bailey, Luderer, and Jordan (2006) explored the impact of solvent on lithium-bromine exchange reactions using aryl bromides like 1-bromo-4-tert-butylbenzene. Their findings can inform the potential chemical behavior of 1-Bromo-4-phenylsulfanylbenzene in similar exchange reactions, which are crucial in various organic syntheses (Bailey, Luderer, & Jordan, 2006).
Halogenation Reactions Research by Bovonsombat and Mcnelis (1993) on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts is relevant. This study provides insights into the halogenation mechanisms that could be applicable to 1-Bromo-4-phenylsulfanylbenzene, showing its potential in creating halogenated organic compounds (Bovonsombat & Mcnelis, 1993).
Synthesis of Fluorinated Compounds The study by Ermert et al. (2004) compared methods for synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting the importance of brominated compounds in the creation of fluorinated derivatives for applications such as PET imaging (Ermert et al., 2004).
Applications in Liquid Crystals Bertini et al. (2003) explored the use of compounds derived from 1-bromo-4-phenylsulfanylbenzene in the synthesis of chiral liquid crystals. These findings show the compound’s potential in the field of materials science, particularly in the creation of chiral liquid crystalline structures (Bertini et al., 2003).
Formation of Charge Transfer Complexes Fu et al. (2015) investigated the introduction of 1-Bromo-4-Nitrobenzene in polymer solar cells, showing how similar brominated compounds like 1-Bromo-4-phenylsulfanylbenzene could potentially be used to improve the electron transfer process in such cells (Fu et al., 2015).
Catalysis in Cross-Coupling Reactions Research by Zell et al. (2012) on the activation of aryl bromides at Ni0(NHC)2 in Suzuki–Miyaura cross-coupling reactions highlights the potential role of 1-Bromo-4-phenylsulfanylbenzene in similar catalytic processes, crucial in organic synthesis and pharmaceuticals (Zell et al., 2012).
properties
IUPAC Name |
1-bromo-4-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXVKUVWFRUQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309951 | |
Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-phenylsulfanylbenzene | |
CAS RN |
65662-88-6 | |
Record name | 65662-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOPHENYL PHENYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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